molecular formula C8H8ClFO B048790 1-(2-Chloro-4-fluorophenyl)ethanol CAS No. 112108-68-6

1-(2-Chloro-4-fluorophenyl)ethanol

Cat. No. B048790
M. Wt: 174.6 g/mol
InChI Key: UVTJHIWKGYOZFO-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)ethanol is a compound that has garnered attention in various fields of chemistry due to its unique structure and properties. It's often studied for its potential in forming different chemical compounds through various reactions.

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Chloro-4-fluorophenyl)ethanol typically involves condensation reactions. For example, a compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was synthesized via the Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008). Another example includes the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Martínez et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is usually determined through X-ray crystallography. For instance, the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was found to crystallize in a monoclinic system, with the formation of intermolecular hydrogen bonds (Percino et al., 2008).

Scientific Research Applications

Summary of the Application

“1-(2-Chloro-4-fluorophenyl)ethanol” is used as a chiral intermediate in the synthesis of potential anti-Alzheimer’s drugs . The production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry .

2. Synthesis, Characterization and Antibacterial Activity of Schiff Base

Summary of the Application

“1-(2-Chloro-4-fluorophenyl)ethanol” is used in the synthesis of Schiff base ligands, which are then used to form metal (II) complexes . These complexes have been found to exhibit higher antibacterial activity than the free Schiff base ligand .

Methods of Application or Experimental Procedures

A solution of hydrated metal (II) chloride was added dropwise to a solution of the Schiff base ligand in a round-bottomed flask . The reactions were carried out in a methanolic medium .

Results or Outcomes

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Safety And Hazards

The safety data sheet for 1-(2-Chloro-4-fluorophenyl)ethanol indicates that it has Hazard Classifications of Acute Tox. 3 Oral and is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTJHIWKGYOZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561057
Record name 1-(2-Chloro-4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)ethanol

CAS RN

112108-68-6
Record name 1-(2-Chloro-4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112108-68-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5.25 g (0.033 mole) of 2-chloro-4-fluorobenzaldehyde in 100 ml of diethyl ether was cooled to -10° C., and 11.2 ml (0.033 mole) of a 2.95M solution of methylmagnesium bromide in diethyl ether was added dropwise with stirring. The reaction mixture was warmed to 0° C. and was stirred for several hours. After warming to room temperature, the reaction mixture was poured into an ice/water mixture. The resulting mixture was extracted with methylene chloride. The solvent was evaporated from the extract under reduced pressure, and the residue was passed through a column of silica gel, eluting first with heptane and then with ethyl acetate/heptane (1/9). The appropriate fractions were combined, and the solvent was evaporated under reduced pressure, leaving 1.46 g of 1-(2-chloro-4-fluorophenyl)ethanol as an amber oil. The nmr and ir spectra were consistent with the proposed structure. This reaction was repeated on a larger scale to provide sufficient 1-(2-chloro-4-fluorophenyl)ethanol for Step D.
Quantity
5.25 g
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reactant
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100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yamada, T Ichikawa, M Ii, K Itoh, N Tamura… - Bioorganic & medicinal …, 2008 - Elsevier
In order to develop an anti-sepsis agent, a series of cyclohexene derivatives were synthesized and evaluated for their biological activities. Through modification of the sulfonamide …
Number of citations: 31 www.sciencedirect.com

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